molecular formula C17H24ClNO3 B1206307 Hyoscyamine hydrochloride CAS No. 5934-50-9

Hyoscyamine hydrochloride

Cat. No. B1206307
CAS RN: 5934-50-9
M. Wt: 325.8 g/mol
InChI Key: OJIPQOWZZMSBGY-QJUJUZMZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hyoscyamine hydrochloride is a naturally occurring tropane alkaloid that has been used for centuries in traditional medicine for its sedative, antispasmodic, and anticholinergic effects. It is found in a variety of plants, including henbane, jimsonweed, and datura, and is also produced synthetically. This compound is used in the pharmaceutical industry to produce a variety of drugs, including antispasmodics, antiemetics, anticholinergics, and antipsychotics. In recent years, it has been studied for its potential therapeutic applications in a variety of conditions, including Parkinson’s disease, irritable bowel syndrome, and urinary incontinence.

Scientific Research Applications

Enantioselective Analysis in Pharmacokinetics

Hyoscyamine, a natural plant tropane alkaloid, plays a significant role in the field of pharmacokinetics. Its racemic mixture, atropine, is used in various medical applications like pre-anesthesia and ophthalmology. In a study by John et al. (2012), the concentration-time profiles of hyoscyamine as well as its enantiomers were analyzed in swine plasma after intravenous administration of atropine sulfate. This research provides crucial insights into the stereoselective behavior of hyoscyamine and its implications in clinical treatments, particularly in the treatment of organophosphorus poisoning (John et al., 2012).

Enhancing Tropane Alkaloid Production

Hyoscyamine is actively studied for its potential in increasing the production of valuable tropane alkaloids. Norozi et al. (2018) explored the effects of acetylsalicylic acid on enhancing the production of hyoscyamine in H. reticulatus hairy root cultures. Their findings suggest that specific treatments can stimulate the expression of key biosynthetic genes, leading to increased production of hyoscyamine and other related alkaloids (Norozi et al., 2018).

Biocatalyst Development

In the field of biocatalysis, hyoscyamine hydrochloride is a subject of interest. Cardillo et al. (2008) demonstrated the expression of the Hyoscyamine 6-β hydroxylase gene in Saccharomyces cerevisiae, aiming to develop a biological catalyst for industrial applications. This research opens pathways for utilizing this compound in various biotechnological processes (Cardillo et al., 2008).

Tropane Alkaloid Biosynthesis

Studies also focus on understanding the biosynthesis of tropane alkaloids like hyoscyamine. Vakili et al. (2012) investigated the effects of trivalent chromium on the production of hyoscyamine and scopolamine in Atropa belladonna L. plantlets, uncovering crucial insights into the genetic and biochemical pathways involved in the synthesis of these alkaloids (Vakili et al., 2012).

Analytical Techniques for Alkaloid Detection

Hyoscyamine is also significant in developing analytical techniques for alkaloid detection. Jaremicz et al. (2014) developed a method for the quantitation of hyoscyamine and related compounds in various plant samples, highlighting its role in advancing phytochemical analysis methods (Jaremicz et al., 2014).

Oxidation Reaction Studies

Research by Ushimaru et al. (2018) delved into the chemistry of hyoscyamine 6β-hydroxylase, providing insights into the enzyme's role in oxidation reactions. Their work contributes to understanding the complex biochemical processes involving hyoscyamine (Ushimaru et al., 2018).

Mechanism of Action

Target of Action

Hyoscyamine hydrochloride primarily targets muscarinic receptors in various tissues and organs . These receptors play a crucial role in the parasympathetic nervous system, influencing functions such as heart rate, digestion, respiratory rate, salivation, and other activities related to rest and digestion .

Mode of Action

This compound acts by competitively and non-selectively antagonizing muscarinic receptors . This antagonism occurs in smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract . Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system leads to cognitive effects .

Biochemical Pathways

This compound affects the cholinergic pathways by blocking the action of acetylcholine, the main neurotransmitter of the parasympathetic nervous system . This results in decreased motility of the gastrointestinal (GI) tract and reduced secretion of acid from the stomach and other fluids from the gastrointestinal tract and airways .

Pharmacokinetics

This compound is well absorbed and undergoes metabolism in the liver . It is excreted via the kidneys . The onset of action is within 2 to 3 minutes, and the duration of action for regular release is 4 to 6 hours . The elimination half-life for regular release is 2 to 3.5 hours . These properties impact the bioavailability and efficacy of the drug.

Result of Action

The molecular and cellular effects of this compound’s action include reduced motility and secretions in the GI tract, leading to relief from spasms and other symptoms associated with conditions like irritable bowel syndrome and peptic ulcers . It also helps control some of the symptoms of Parkinson’s disease and abnormal respiratory symptoms in patients with lung disease .

Action Environment

Environmental factors such as diet, other medications, and overall health status can influence the action, efficacy, and stability of this compound . For instance, when used along with opioids or other anti-peristaltic agents, measures to prevent constipation are especially important given the risk of paralytic ileus .

Safety and Hazards

Hyoscyamine may cause serious side effects. Stop using hyoscyamine and call your doctor at once if you have: anxiety, confusion, hallucinations, unusual thoughts or behavior; weakness, memory problems; slurred speech; problems with balance or muscle movement; diarrhea; or pounding heartbeats or fluttering in your chest . You should not use hyoscyamine if you have urination problems, a stomach or bowel obstruction, severe ulcerative colitis, glaucoma, or myasthenia gravis .

Biochemical Analysis

Biochemical Properties

Hyoscyamine hydrochloride plays a crucial role in biochemical reactions, particularly in the biosynthesis of tropane alkaloids. It interacts with enzymes such as hyoscyamine 6β-hydroxylase, which catalyzes the hydroxylation of hyoscyamine to produce scopolamine . This enzyme is essential in the metabolic pathway of tropane alkaloids and is found in various Solanaceae plants. The interaction between this compound and hyoscyamine 6β-hydroxylase involves binding to the enzyme’s active site, leading to the conversion of hyoscyamine to scopolamine.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting acetylcholine receptors, leading to reduced parasympathetic nervous system activity . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, this compound can alter neurotransmitter release and synaptic transmission, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to acetylcholine receptors, specifically muscarinic receptors . This binding inhibits the action of acetylcholine, a neurotransmitter, leading to decreased parasympathetic activity. Additionally, this compound can inhibit enzymes such as hyoscyamine 6β-hydroxylase, affecting the biosynthesis of other tropane alkaloids. These interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation can lead to reduced efficacy . Long-term exposure to this compound in vitro and in vivo studies has demonstrated sustained inhibition of acetylcholine receptors and consistent biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit acetylcholine receptors without causing significant adverse effects . At high doses, this compound can lead to toxic effects, including severe inhibition of parasympathetic activity, resulting in symptoms such as dry mouth, blurred vision, and tachycardia. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without toxicity.

Metabolic Pathways

This compound is involved in the metabolic pathways of tropane alkaloids. It interacts with enzymes such as hyoscyamine 6β-hydroxylase, which converts hyoscyamine to scopolamine . This pathway involves several steps, including hydroxylation and epoxidation, leading to the production of scopolamine. The metabolic flux and levels of metabolites are influenced by the activity of this compound and its interactions with enzymes and cofactors.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The localization and accumulation of this compound are influenced by these interactions, affecting its overall efficacy and function. In tissues, this compound can accumulate in specific regions, leading to localized effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended site of action, such as acetylcholine receptors on the cell membrane. The localization of this compound influences its ability to inhibit receptors and enzymes effectively.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Hyoscyamine hydrochloride can be achieved through several steps, starting from the natural compound Atropine. The first step involves the removal of the acetyl group from Atropine to form tropic acid. The tropic acid is then reacted with hyoscyamine to form Hyoscyamine tropate. The final step involves the conversion of Hyoscyamine tropate to Hyoscyamine hydrochloride by reaction with hydrochloric acid.", "Starting Materials": [ "Atropine", "Sodium hydroxide", "Hydrochloric acid", "Hyoscyamine" ], "Reaction": [ "Step 1: Hydrolysis of Atropine to form tropic acid using sodium hydroxide", "Step 2: Reaction of tropic acid with Hyoscyamine to form Hyoscyamine tropate", "Step 3: Conversion of Hyoscyamine tropate to Hyoscyamine hydrochloride by reaction with hydrochloric acid" ] }

CAS RN

5934-50-9

Molecular Formula

C17H24ClNO3

Molecular Weight

325.8 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrochloride

InChI

InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m0./s1

InChI Key

OJIPQOWZZMSBGY-QJUJUZMZSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.Cl

SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl

Other CAS RN

5934-50-9

Pictograms

Acute Toxic

synonyms

Anaspaz
Atropine Sulfate, 3(S)-endo-Isomer
Atropine, 3(S)-endo-Isomer
Cytospaz
Hyoscyamine
Hyoscyamine Hydrobromide
Hyoscyamine Hydrochloride
Hyoscyamine Sulfate
Hyoscyamine Sulfate Anhydrous

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hyoscyamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Hyoscyamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Hyoscyamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Hyoscyamine hydrochloride
Reactant of Route 5
Hyoscyamine hydrochloride
Reactant of Route 6
Hyoscyamine hydrochloride

Q & A

Q1: How does hyoscyamine hydrochloride interact with biological systems, and what are the downstream effects of this interaction?

A1: this compound exerts its effects by binding to muscarinic receptors. [] This binding competitively inhibits the actions of acetylcholine, a neurotransmitter. [] This inhibition leads to a decrease in smooth muscle contractions and a reduction in secretions from glands. [] The specific effects observed depend on the location and subtype of muscarinic receptors targeted.

Q2: Can you elaborate on the binding affinity of this compound to different hydrocolloids?

A2: Research indicates that this compound exhibits varying degrees of binding affinity to different hydrocolloids. [] Notably, carrageenan displays the highest binding affinity, followed by sodium carboxymethylcellulose, furcellaran, and sodium alginate. [] In contrast, locust bean gum, pectin, gum tragacanth, and gum acacia demonstrate considerably lower binding affinities for this compound. [] This binding behavior can influence the drug's release and absorption characteristics in formulations containing these hydrocolloids.

Q3: Are there analytical methods available for the separation and quantification of this compound from similar compounds?

A3: Yes, high-speed, high-pressure liquid chromatography (HPLC) offers a robust method for separating and quantifying this compound from similar tropane alkaloids, such as scopolamine hydrobromide. [] This method utilizes a silica gel column with a 10% methanol in chloroform mobile phase for effective separation. [] A differential refractive index detector enables accurate quantitation by measuring the area under the curve of the eluted peaks. [] This technique proves valuable in pharmaceutical analysis for quality control and research purposes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.